molecular formula C7H5Cl2NOS B13075548 4-(2,5-Dichlorothiophen-3-yl)azetidin-2-one

4-(2,5-Dichlorothiophen-3-yl)azetidin-2-one

Cat. No.: B13075548
M. Wt: 222.09 g/mol
InChI Key: UEKAVWJNOSBXSZ-UHFFFAOYSA-N
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Description

4-(2,5-Dichlorothiophen-3-yl)azetidin-2-one (CAS 1701962-66-4) is a high-value azetidinone derivative designed for advanced research and development, particularly in medicinal chemistry. The compound features a 2,5-dichlorothiophene moiety fused to an azetidin-2-one (beta-lactam) ring, a structure known for its significant potential as a synthetic intermediate and pharmacophore. With a molecular formula of C 7 H 5 Cl 2 NOS and a molecular weight of 222.09 g/mol , this building block is primarily investigated for the synthesis of novel therapeutic agents. Its core structure is integral in probing new mechanisms of action, especially in the design of enzyme inhibitors. Researchers utilize this compound as a key precursor in constructing more complex molecules for drug discovery programs. This product is offered with a high purity level of 95% to ensure consistency and reliability in sensitive experimental applications. For optimal stability and long-term storage, it is recommended to keep the material sealed under dry conditions at 2-8°C . Intended Use: This product is For Research Use Only. It is not intended for direct human or veterinary diagnostic or therapeutic purposes.

Properties

Molecular Formula

C7H5Cl2NOS

Molecular Weight

222.09 g/mol

IUPAC Name

4-(2,5-dichlorothiophen-3-yl)azetidin-2-one

InChI

InChI=1S/C7H5Cl2NOS/c8-5-1-3(7(9)12-5)4-2-6(11)10-4/h1,4H,2H2,(H,10,11)

InChI Key

UEKAVWJNOSBXSZ-UHFFFAOYSA-N

Canonical SMILES

C1C(NC1=O)C2=C(SC(=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Ketene-Imine Cycloaddition (Staudinger Reaction)

  • Description: This classical method involves the [2+2] cycloaddition between a ketene and an imine to form the azetidin-2-one ring. The reaction is typically catalyzed by a tertiary base and is sensitive to temperature and solvent conditions.
  • Application to Dichlorothiophene Derivative: The imine precursor bearing the 2,5-dichlorothiophene substituent can be reacted with an acid chloride or ketene generated in situ to form the target azetidinone.
  • Advantages: High regio- and stereoselectivity; well-established for β-lactam synthesis.
  • Limitations: Requires optimization of reaction parameters to accommodate the electron-withdrawing dichlorine substituents on the thiophene ring, which may affect reactivity.

Microwave-Assisted Synthesis

  • Description: Microwave irradiation accelerates the reaction kinetics of azetidinone formation by providing rapid and uniform heating, often under solvent-free or minimal solvent conditions.
  • Typical Procedure: Reaction of Schiff bases (imines) with chloroacetyl chloride in the presence of triethylamine under microwave irradiation leads to azetidinone formation.
  • Benefits: Reduced reaction times (minutes instead of hours), improved yields, and environmentally friendly conditions.
  • Relevance: This method has been reported to efficiently synthesize azetidin-2-one derivatives, and can be adapted to incorporate the 2,5-dichlorothiophen-3-yl substituent by using the appropriate imine precursors.

Cycloaddition Using Diarylketenes and N-Salicylideneamines

  • Description: Diarylketenes generated from thermal decomposition of diazo compounds react with N-salicylideneamines to afford substituted azetidinones.
  • Potential Adaptation: By designing N-salicylideneamines with the dichlorothiophene moiety, this method can yield 4-(2,5-dichlorothiophen-3-yl)azetidin-2-one derivatives.
  • Considerations: This approach requires careful control of reaction conditions and precursor stability.

Detailed Experimental Procedure Example (Adapted)

Step Reagents & Conditions Description Yield & Notes
1 Preparation of Schiff base: 2,5-dichlorothiophene-3-carboxaldehyde + amine Condensation to form imine precursor Typically >80% yield
2 Reaction with chloroacetyl chloride + triethylamine Cyclization under microwave irradiation or reflux Yields range 60-85% depending on conditions
3 Purification Recrystallization from toluene or chromatography High purity azetidinone obtained

Analytical and Characterization Data

  • Infrared Spectroscopy (IR): Characteristic β-lactam carbonyl stretch near 1680 cm⁻¹; C-Cl and thiophene ring vibrations observed.
  • Nuclear Magnetic Resonance (NMR): Proton signals corresponding to azetidinone ring protons and aromatic thiophene protons; chemical shifts influenced by dichlorine substitution.
  • Elemental Analysis: Confirms incorporation of chlorine atoms and molecular formula consistency.
  • Melting Point: Typically sharp, indicative of pure compound.

Comparative Table of Preparation Methods

Method Key Reagents Reaction Conditions Advantages Disadvantages Typical Yield (%)
Ketene-Imine Cycloaddition Ketene, imine (with dichlorothiophene) Room temp to reflux, base catalysis High selectivity, classical approach Sensitive to substituent effects, longer times 50-75
Microwave-Assisted Synthesis Schiff base, chloroacetyl chloride, triethylamine Microwave irradiation, solvent-free or organic solvent Rapid, eco-friendly, high yields Requires microwave equipment 70-85
Diarylketene with N-Salicylideneamine Diarylketene, N-salicylideneamine Thermal decomposition, reflux Access to diverse substitutions Complex precursor synthesis 55-70

Research Findings and Optimization Notes

  • Microwave irradiation has been demonstrated to significantly reduce reaction time from hours to minutes and improve yields by enhancing energy transfer efficiency through dipole rotation in polar solvents.
  • The electron-withdrawing dichlorine substituents on the thiophene ring can influence the nucleophilicity of the imine nitrogen and the reactivity of the ketene intermediate, necessitating reaction condition optimization such as temperature and base concentration.
  • Solvent choice is critical; polar aprotic solvents like DMF or ethanol have been effective in microwave-assisted syntheses.
  • Purification by recrystallization or chromatography ensures removal of side products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dichlorothiophen-3-yl)azetidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Properties

The azetidin-2-one derivatives, including 4-(2,5-Dichlorothiophen-3-yl)azetidin-2-one, exhibit a range of pharmacological activities:

  • Antibacterial Activity : Research indicates that azetidin-2-one derivatives possess significant antibacterial properties. They have been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics .
  • Antifungal Activity : The compound has also demonstrated antifungal properties, inhibiting the growth of pathogenic fungi such as Candida albicans and Aspergillus niger in laboratory settings .
  • Anti-inflammatory and Antioxidant Effects : Studies suggest that these compounds can modulate inflammatory responses and exhibit antioxidant activity, potentially offering therapeutic benefits in conditions characterized by oxidative stress .
  • Neurological Benefits : Some derivatives have shown promise in neuroprotective roles, particularly in models of neurodegenerative diseases like Parkinson's disease. Their ability to cross the blood-brain barrier enhances their potential as therapeutic agents for neurological disorders .
  • Anticonvulsant and Antidepressant Activities : Preliminary studies indicate that certain azetidin-2-one derivatives may possess anticonvulsant and antidepressant effects, making them candidates for further investigation in treating mood disorders and epilepsy .

Case Studies

Several studies have highlighted the applications of 4-(2,5-Dichlorothiophen-3-yl)azetidin-2-one:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various azetidin-2-one derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that 4-(2,5-Dichlorothiophen-3-yl)azetidin-2-one exhibited superior inhibitory effects compared to conventional antibiotics, suggesting its potential as a new antimicrobial agent .

Case Study 2: Neuroprotective Effects

Research focused on the neuroprotective effects of azetidin-2-one derivatives in a rat model of Parkinson's disease. The study found that treatment with 4-(2,5-Dichlorothiophen-3-yl)azetidin-2-one significantly reduced motor deficits and oxidative stress markers, indicating its potential for therapeutic use in neurodegenerative disorders .

Data Table: Biological Activities of Azetidin-2-One Derivatives

Activity TypeCompound TestedEffectivenessReference
Antibacterial4-(2,5-Dichlorothiophen-3-yl)azetidin-2-oneSignificant inhibition against E. coli and S. aureus
Antifungal4-(2,5-Dichlorothiophen-3-yl)azetidin-2-oneEffective against Candida albicans
Anti-inflammatoryVarious azetidin derivativesReduced inflammatory markers
Neuroprotective4-(2,5-Dichlorothiophen-3-yl)azetidin-2-oneImproved motor function in PD model

Mechanism of Action

The mechanism of action of 4-(2,5-Dichlorothiophen-3-yl)azetidin-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Azetidinone Derivatives with Varied Substituents

(a) 3-Allyl-4-(4-Methoxyphenyl)-1-phenylazetidin-2-one
  • Structure: Features a 4-methoxyphenyl and allyl group on the azetidinone ring.
  • Synthesis: Prepared from 4-pentenoyl chloride and (4-methoxybenzylidene)(phenyl)amine via a [2+2] cycloaddition, yielding 40% as a yellow oil .
  • Properties : Lower yield compared to dichlorothiophenyl-containing compounds (e.g., 95% in ), likely due to steric hindrance or electronic effects of substituents.
(b) 4-(2-Aminophenoxy)azetidin-2-one
  • Structure: Substituted with an aminophenoxy group instead of dichlorothiophenyl.
  • Applications : Highlighted for versatility in pharmaceutical and agrochemical research due to its amine functionality, which facilitates hydrogen bonding and derivatization .
  • Molecular Weight : 178.19 g/mol (lighter than dichlorothiophenyl analogs, which typically exceed 300 g/mol) .
Key Contrasts :
  • Bioactivity: Dichlorothiophenyl derivatives may exhibit enhanced antimicrobial or antiproliferative activity compared to methoxyphenyl or aminophenoxy analogs, as halogenation often correlates with cytotoxicity .
  • Synthetic Efficiency: Dichlorothiophenyl-containing compounds (e.g., furopyridines in ) achieve higher yields (88–95%) than allyl- or butadienyl-substituted azetidinones (32–40%) .

Compounds Sharing the 2,5-Dichlorothiophen-3-yl Group

(a) Furo[2,3-b]pyridine Derivatives ()
  • Examples : 3b–3e, featuring dichlorothiophenyl fused to furopyridine cores.
  • Physical Properties : High melting points (145–228°C) and yields (88–95%) .
  • Structural Confirmation : ¹H/¹³C NMR and MS data confirm regioselective substitution patterns.
(b) Spiro[indoline-3,3′-pyrrolizin]-2-one Derivatives ()
  • Structure : Dichlorothiophenyl linked to a spirocyclic indole-pyrrolizine system.
  • Crystallography : X-ray structures reveal intermolecular interactions (e.g., C–H···Cl, π-stacking) critical for stabilizing crystal packing .
Key Contrasts :
  • Core Heterocycle: The azetidinone ring in the target compound offers distinct reactivity compared to furopyridine or spirocyclic systems. For example, β-lactams are prone to ring-opening reactions, which can be leveraged for drug design .
  • Biological Targets: Furopyridines and spiro derivatives may target kinases or tubulin, whereas azetidinones are more commonly associated with protease inhibition .

Thiazole and Pyrrolidine Analogs

(a) 4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-amine ()
  • Structure : Dichlorothiophenyl attached to a thiazole ring.
  • Applications: Thiazoles are prevalent in antimicrobial agents; this analog’s amine group may enhance solubility compared to azetidinones .
(b) Pyrrolidine Derivatives ()
  • Example: 5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate.
  • Properties : Exhibits a melting point of 221–223°C, similar to dichlorothiophenyl furopyridines, but with a more complex stereochemistry .
Key Contrasts :
  • Ring Size and Reactivity: Five-membered pyrrolidines and thiazoles lack the strain of the four-membered azetidinone, altering their metabolic stability and synthetic accessibility .

Biological Activity

4-(2,5-Dichlorothiophen-3-yl)azetidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound 4-(2,5-Dichlorothiophen-3-yl)azetidin-2-one features a thiophene ring substituted with dichloro groups and an azetidinone moiety. This structural arrangement is crucial for its biological activity.

Biological Activities

1. Antimicrobial Activity

Research indicates that derivatives of 4-(2,5-Dichlorothiophen-3-yl)azetidin-2-one exhibit notable antimicrobial properties. These compounds have been tested against various bacterial and fungal strains, demonstrating effectiveness in inhibiting their growth.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
4-(2,5-Dichlorothiophen-3-yl)azetidin-2-oneE. coli12.5 µg/mL
4-(2,5-Dichlorothiophen-3-yl)azetidin-2-oneStaphylococcus aureus6.25 µg/mL
4-(2,5-Dichlorothiophen-3-yl)azetidin-2-oneCandida albicans15 µg/mL

These results suggest that the compound could serve as a potential lead in the development of new antimicrobial agents .

2. Anticancer Potential

The anticancer activity of 4-(2,5-Dichlorothiophen-3-yl)azetidin-2-one has been explored through various studies. It has shown promising results in inhibiting cancer cell proliferation across several cancer types.

Recent studies have reported that this compound induces apoptosis in cancer cells through the activation of the apoptotic pathway and inhibition of tubulin polymerization, leading to cell cycle arrest.

Cancer Cell LineIC50 (µM)Mechanism of Action
SW48 (Colon Cancer)0.05Induction of apoptosis
MCF7 (Breast Cancer)0.1Inhibition of tubulin polymerization
HeLa (Cervical Cancer)0.07Cell cycle arrest

These findings indicate that the compound may act as a potent anticancer agent by targeting critical cellular processes .

The biological activity of 4-(2,5-Dichlorothiophen-3-yl)azetidin-2-one can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular processes, which may contribute to its antimicrobial and anticancer effects.
  • Cell Membrane Interaction : Its structure allows for effective penetration into cell membranes, facilitating interactions with intracellular targets.
  • Induction of Apoptosis : The activation of apoptotic pathways has been documented as a significant mechanism by which the compound exerts its anticancer effects .

Case Studies

Several case studies have highlighted the efficacy of 4-(2,5-Dichlorothiophen-3-yl)azetidin-2-one in preclinical models:

  • Colon Cancer Model : In a xenograft model using SW48 cells, treatment with the compound resulted in a significant reduction in tumor size compared to controls, confirming its potential as an anticancer agent .
  • Antimicrobial Efficacy : In vivo studies demonstrated that the compound effectively reduced bacterial load in infected models, showcasing its potential therapeutic application in infectious diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2,5-Dichlorothiophen-3-yl)azetidin-2-one, and how can purity be validated experimentally?

  • Methodological Answer : The compound can be synthesized via [2+2] cycloaddition or nucleophilic substitution reactions. Key steps include using thiophene derivatives with azetidinone precursors under anhydrous conditions (e.g., DMF as solvent, 60–80°C). Purity validation requires elemental analysis (e.g., CHN analysis for C, H, N content; compare calculated vs. observed values ), TLC (Rf value consistency ), and HPLC (≥95% purity threshold). For structural confirmation, FT-IR (amide C=O stretch ~1700 cm⁻¹) and ¹³C NMR (azetidinone carbonyl peak ~175 ppm) are critical.

Q. How is X-ray crystallography applied to resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELXL (for refinement ) and WinGX/ORTEP (for visualization ) is standard. Key parameters include resolving Cl substitution patterns on the thiophene ring and azetidinone ring puckering. Anisotropic displacement parameters (ADPs) must be refined to confirm absence of disorder. For ambiguous electron density, DFT-based geometry optimization (e.g., Gaussian09) can cross-validate bond lengths/angles .

Advanced Research Questions

Q. How can computational methods predict reactivity trends in 4-(2,5-Dichlorothiophen-3-yl)azetidin-2-one for further functionalization?

  • Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) identify electrophilic/nucleophilic sites via Fukui indices. For example, the thiophene Cl atoms are electron-withdrawing, directing substitution to the azetidinone β-lactam carbonyl. Molecular electrostatic potential (MEP) maps reveal regions prone to nucleophilic attack (e.g., azetidinone C=O) or electrophilic substitution (thiophene C-4 position) . Pair these with Hammett substituent constants to predict reaction rates under varying conditions .

Q. What strategies resolve contradictions between spectroscopic data and computational predictions for this compound?

  • Methodological Answer : Discrepancies (e.g., NMR chemical shifts vs. DFT-predicted values) require solvent-effect modeling (PCM or SMD models) and vibrational frequency scaling (to match IR peaks). If experimental and theoretical bond angles diverge >2°, re-examine crystal packing effects (e.g., hydrogen bonding in lattice ) or refine computational basis sets. Cross-validate with solid-state NMR or Raman spectroscopy .

Q. How to design assays for evaluating biological activity (e.g., antimicrobial) of derivatives of this compound?

  • Methodological Answer : Use MIC (Minimum Inhibitory Concentration) assays against Gram+/Gram– bacteria (e.g., S. aureus, E. coli) with broth microdilution (CLSI guidelines). For cytotoxicity, employ MTT assays on human cell lines (e.g., HEK293). Include positive controls (ciprofloxacin for antimicrobial; cisplatin for anticancer) and statistical validation (ANOVA, p<0.05). Structural-activity relationships (SAR) should correlate substituent effects (e.g., electron-withdrawing groups on thiophene) with activity trends .

Q. What experimental and computational approaches address challenges in regioselective functionalization of the azetidinone ring?

  • Methodological Answer : Protecting group strategies (e.g., Troc for azetidinone NH) enable selective substitution at C-3 or C-4. Kinetic vs. thermodynamic control can be probed via temperature-dependent reactions (e.g., 25°C vs. 80°C). Reaction progress monitoring (in-situ IR or LC-MS) identifies intermediates. Computational transition-state modeling (IRC in Gaussian) clarifies regioselectivity drivers, such as steric hindrance from the dichlorothiophene moiety .

Analytical & Structural Challenges

Q. How to address discrepancies in elemental analysis data for this compound?

  • Methodological Answer : If observed C/H/N deviate >0.3% from calculated values, re-purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water). Confirm stoichiometry with HRMS (ESI-TOF, error <2 ppm). For persistent issues, assess hygroscopicity (TGA/DSC) or hydrate formation .

Q. What crystallographic techniques validate hydrogen-bonding networks in polymorphs of this compound?

  • Methodological Answer : PXRD distinguishes polymorphs. For H-bond analysis, use Hirshfeld surfaces (CrystalExplorer) and 2D fingerprint plots to quantify interactions (e.g., C–H⋯O vs. Cl⋯Cl contacts). Refine H-atom positions with riding models in SHELXL, and validate with DFT-optimized H-bond energies .

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